![molecular formula C21H41NO4 B12611373 Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate CAS No. 908859-29-0](/img/structure/B12611373.png)
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate is a chemical compound that belongs to the class of fatty acid esters It is characterized by a long aliphatic chain with an ester functional group and an amino group substituted with an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate typically involves the esterification of hexadecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl hexadecanoate is then reacted with 2-ethoxy-2-oxoethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Wirkmechanismus
The mechanism of action of Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hexadecanoate: Lacks the amino and ethoxy groups, making it less reactive.
Ethyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Hexadecanoic acid: The parent fatty acid without esterification or amino substitution.
Uniqueness
Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ester and an amino group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
908859-29-0 |
|---|---|
Molekularformel |
C21H41NO4 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate |
InChI |
InChI=1S/C21H41NO4/c1-3-26-21(24)19-22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-20(23)25-2/h22H,3-19H2,1-2H3 |
InChI-Schlüssel |
MOQPCMGMMLYEQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCCCCCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
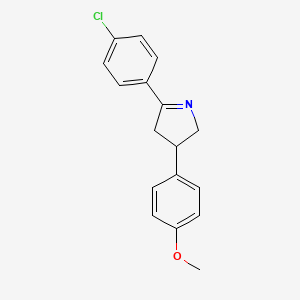
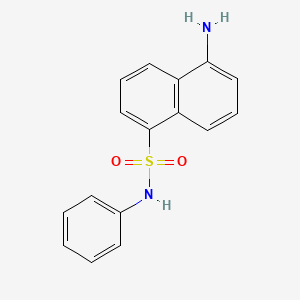

![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
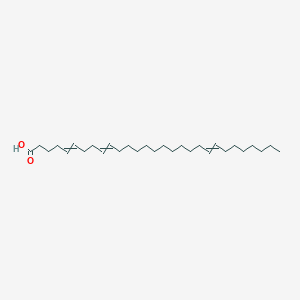
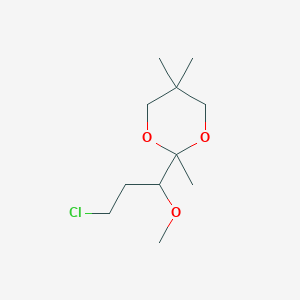
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
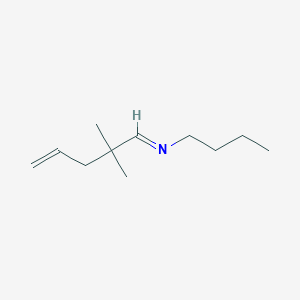
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
